molecular formula C11H10ClN3O2 B14910332 2-(2-chlorophenoxy)-N-(1H-pyrazol-4-yl)acetamide

2-(2-chlorophenoxy)-N-(1H-pyrazol-4-yl)acetamide

Cat. No.: B14910332
M. Wt: 251.67 g/mol
InChI Key: NZIJGDQUKFQVMR-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(1H-pyrazol-4-yl)acetamide is an organic compound that features a chlorophenoxy group and a pyrazolyl group linked by an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(1H-pyrazol-4-yl)acetamide typically involves the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-chlorophenoxyacetyl chloride. This intermediate is then reacted with 1H-pyrazole-4-amine under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-(1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(1H-pyrazol-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)acetic acid
  • N-(1H-pyrazol-4-yl)acetamide
  • 2-(2-bromophenoxy)-N-(1H-pyrazol-4-yl)acetamide

Uniqueness

2-(2-chlorophenoxy)-N-(1H-pyrazol-4-yl)acetamide is unique due to the combination of its chlorophenoxy and pyrazolyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-(1H-pyrazol-4-yl)acetamide

InChI

InChI=1S/C11H10ClN3O2/c12-9-3-1-2-4-10(9)17-7-11(16)15-8-5-13-14-6-8/h1-6H,7H2,(H,13,14)(H,15,16)

InChI Key

NZIJGDQUKFQVMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CNN=C2)Cl

Origin of Product

United States

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